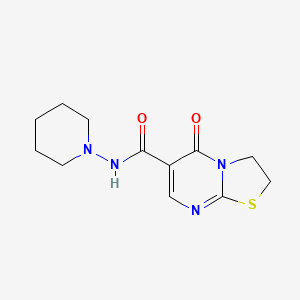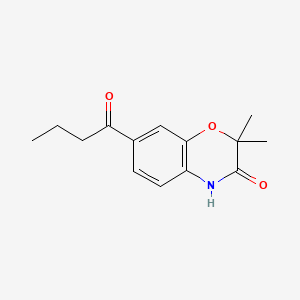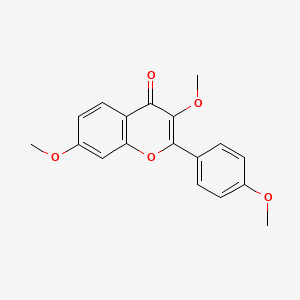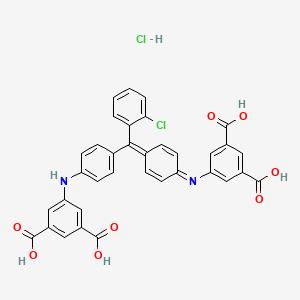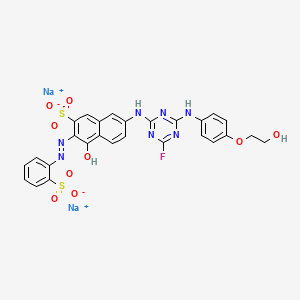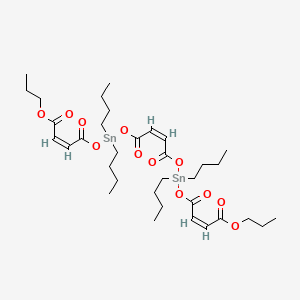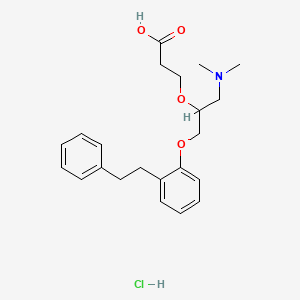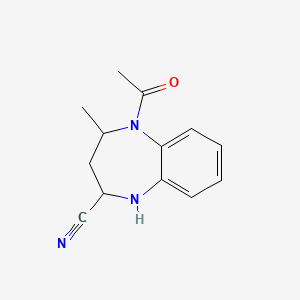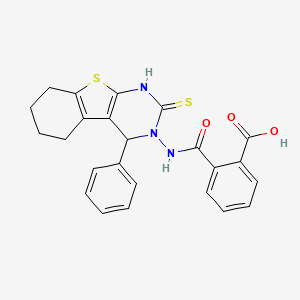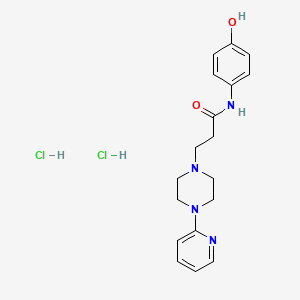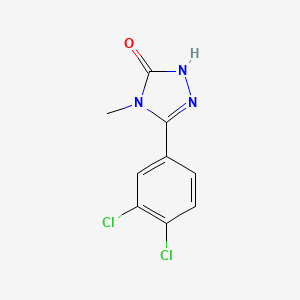
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- is a chemical compound belonging to the triazolone family. Triazolones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazolone ring substituted with a dichlorophenyl and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with acetoacetic ester, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of substituted triazolones.
科学的研究の応用
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3H-1,2,4-Triazol-3-one: A simpler triazolone without the dichlorophenyl and methyl substitutions.
5-Phenyl-1,2,4-Triazol-3-one: A related compound with a phenyl substitution.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-4-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential interactions with biological targets, while the methyl group may influence its reactivity and stability.
特性
CAS番号 |
117258-21-6 |
|---|---|
分子式 |
C9H7Cl2N3O |
分子量 |
244.07 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H7Cl2N3O/c1-14-8(12-13-9(14)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,15) |
InChIキー |
RAAQUASDKGHGNR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NNC1=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



